molecular formula C16H15N3O2 B5758459 ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE

ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE

Cat. No.: B5758459
M. Wt: 281.31 g/mol
InChI Key: QABIVCJRNBLXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE is a heterocyclic compound that combines a benzimidazole ring with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE typically involves the condensation of 2-aminopyridine with o-phenylenediamine, followed by esterification with ethyl chloroacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development .

Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their antiviral, anticancer, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE is unique due to its combined structural features, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with various biological targets and makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

ethyl 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-15(20)11-19-14-9-4-3-7-12(14)18-16(19)13-8-5-6-10-17-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABIVCJRNBLXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.